CWP232204
CAS No.:
Cat. No.: VC20737747
Molecular Formula: C27H33F3N4O3
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C27H33F3N4O3 |
---|---|
Appearance | Solid powder |
Introduction
Mechanism of Action
CWP232204 employs multiple mechanisms to exert its antineoplastic effects, with the primary mode of action being the inhibition of the canonical Wnt/β-catenin signaling pathway.
Wnt/β-Catenin Pathway Inhibition
The canonical Wnt pathway plays a crucial role in cell proliferation, differentiation, and tissue homeostasis. In many cancers, this pathway is aberrantly activated, contributing to tumor growth and progression . CWP232204 specifically targets this pathway through several mechanisms:
-
Upon administration of the prodrug CWP232291, it converts to the active metabolite CWP232204, which then induces the degradation of β-catenin, a key downstream effector of the Wnt signaling pathway.
-
This degradation prevents β-catenin-dependent activation of transcription factors, thereby blocking the expression of Wnt target genes necessary for cancer cell growth and survival.
-
The inhibition of these target genes ultimately leads to the suppression of cancer cell proliferation and the induction of apoptosis .
Endoplasmic Reticulum Stress Induction
Beyond its effects on the Wnt pathway, CWP232204 also:
-
Induces endoplasmic reticulum (ER) stress, which activates caspases, leading to decreased β-catenin levels and inhibited β-catenin-mediated transcriptional activity .
-
Promotes apoptosis of cancer cells through binding to Src-Associated substrate in Mitosis of 68 kDa (Sam68) .
-
Suppresses anti-apoptotic genes like survivin, further enhancing its pro-apoptotic effects .
This multifaceted mechanism allows CWP232204 to target cancer cells through complementary pathways, potentially reducing the likelihood of resistance development.
Therapeutic Applications in Cancer
CWP232204, through its prodrug CWP232291, has shown therapeutic potential across several cancer types, with particular emphasis on ovarian cancer and hematological malignancies.
Ovarian Cancer Research
Ovarian cancer, particularly epithelial ovarian cancer, represents one of the most lethal gynecologic malignancies globally and ranks as the eighth leading cause of cancer deaths among women . Research has revealed that:
-
CWP232291 (which converts to CWP232204) significantly attenuates ovarian cancer growth through inhibition of β-catenin in various in vitro, in vivo, and ex vivo models .
-
The compound shows efficacy against cisplatin-resistant ovarian cancer cell lines, suggesting potential applications in treatment-resistant cases .
-
Studies using patient-derived organoids demonstrate that CWP232204 can suppress the growth of these more clinically relevant models, further supporting its potential therapeutic application .
The following table summarizes key research findings related to CWP232204's effects in ovarian cancer:
Study Type | Findings | Significance |
---|---|---|
In vitro studies | Inhibition of ovarian cancer cell growth | Demonstrates direct anticancer activity on cultured cells |
Cisplatin-resistant cell lines | Suppression of growth in resistant cells | Suggests potential for overcoming treatment resistance |
Patient-derived organoids | Growth inhibition in clinically relevant models | Indicates translational potential to human patients |
In vivo xenograft models | Tumor growth attenuation | Confirms activity in whole-organism context |
Hematological Malignancies
Beyond ovarian cancer, CWP232204 (via CWP232291) has shown promise in treating hematological malignancies:
-
A phase 1 clinical trial of CWP232291 is ongoing in patients with myeloid leukemia and myelodysplastic syndrome .
-
The compound's mechanism of action through Wnt/β-catenin inhibition is particularly relevant in these malignancies, where this pathway is often dysregulated .
Preclinical and Clinical Research Status
Preclinical Studies
Multiple preclinical studies have assessed the efficacy and mechanism of CWP232204 across different experimental platforms:
-
Cell line studies have demonstrated the compound's ability to inhibit cancer cell proliferation and induce apoptosis through its effects on the Wnt/β-catenin pathway .
-
Animal models, particularly xenograft studies using PA-1 ovarian cancer cells in BALB/C nude mice, have shown that treatment with CWP232291 (100mg/kg via intravenous tail vein injection) results in significant tumor growth inhibition .
-
Organoid models derived from patient samples have confirmed the compound's efficacy in more clinically relevant three-dimensional cultures that better recapitulate tumor heterogeneity and microenvironment .
Development Stage | Status | Cancer Type |
---|---|---|
Preclinical cell studies | Completed | Ovarian cancer, various others |
Animal models | Completed | Ovarian cancer xenografts |
Patient-derived organoids | Completed | Ovarian cancer |
Phase 1 clinical trials | Ongoing | Myeloid leukemia, myelodysplastic syndrome |
Phase 2/3 trials | Not yet reported | - |
Molecular Basis of the Wnt/β-Catenin Pathway in Cancer
Understanding the role of the Wnt/β-catenin pathway in cancer provides context for CWP232204's therapeutic potential. This pathway is crucial in various cellular processes and is frequently dysregulated in cancer:
Normal Pathway Function
-
In the absence of Wnt ligands, β-catenin levels remain low due to constant phosphorylation by a destruction complex, leading to ubiquitination and proteasomal degradation .
-
When Wnt ligands bind to the frizzled (FZD) family receptors, they disrupt the destruction complex, allowing β-catenin to accumulate in the cytoplasm .
-
β-catenin then translocates to the nucleus and activates the T cell factor/lymphoid enhancer factor-1 (TCF/Lef1) transcription complex, which regulates various genes involved in cell growth and differentiation .
Pathway Dysregulation in Cancer
In many cancers, including ovarian cancer, this pathway becomes aberrantly activated:
-
Hyperactivation of the Wnt/β-catenin pathway contributes to cancer stemness, drug resistance, and metastasis .
-
In ovarian cancer specifically, β-catenin plays important roles in maintaining cancer stem cell phenotypes through regulation of ALDH1A1, promoting metastasis by affecting miRNA biogenesis, and contributing to poly (ADP)-ribose polymerase inhibitors (PARPi) resistance .
This widespread involvement of Wnt/β-catenin signaling in cancer progression makes CWP232204 a particularly promising therapeutic agent, as it directly targets a pathway that drives multiple aspects of tumor biology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume